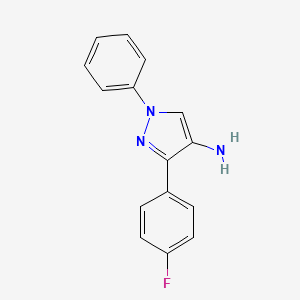

3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-1-phenylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3/c16-12-8-6-11(7-9-12)15-14(17)10-19(18-15)13-4-2-1-3-5-13/h1-10H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANRKJGDDNBSTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine Scaffold: Synthesis, Biological Significance, and Therapeutic Potential

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] This guide focuses on a specific, highly functionalized derivative, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine, and its closely related analogues. The strategic placement of a 4-fluorophenyl group at the 3-position, a phenyl group at the N1 position, and a reactive amine at the 4-position creates a molecule with significant potential for targeted therapeutic intervention. This document provides a comprehensive overview of the synthetic routes to this scaffold, delves into its primary mechanism of action as a kinase inhibitor, explores its diverse therapeutic applications in oncology, inflammation, and neurodegenerative disease, and provides detailed experimental protocols for its synthesis and biological validation.

Introduction: The Phenylpyrazole Core in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them ideal for interacting with biological targets.[2] The N-unsubstituted pyrazole ring exhibits amphoteric properties, allowing for versatile chemical modifications.[2]

The 1,3-diaryl-1H-pyrazole framework, as seen in the topic compound, is particularly significant. This arrangement provides a rigid, three-dimensional structure that can be precisely decorated with functional groups to optimize binding affinity and selectivity for specific protein targets. The inclusion of a fluorine atom, as in the 4-fluorophenyl moiety, is a common strategy in modern drug design to enhance metabolic stability and improve binding interactions through favorable electrostatic contacts.[3] The 4-amino group serves as a critical functional handle, allowing for the generation of extensive derivative libraries or acting as a key pharmacophoric feature for target engagement, often through hydrogen bonding within an enzyme's active site.[4]

Synthetic Strategies: Building the Core Scaffold

The synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine is most logically achieved through a multi-step sequence starting from commercially available materials. The cornerstone of this approach is the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of hydrazones to yield pyrazole-4-carbaldehydes.[5][6]

The general synthetic pathway proceeds as follows:

-

Hydrazone Formation: Condensation of 4-fluoroacetophenone with phenylhydrazine yields the corresponding acetophenone phenylhydrazone intermediate.

-

Vilsmeier-Haack Cyclization: The hydrazone is treated with the Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to effect a cyclization and formylation, producing the key intermediate, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[7][8]

-

Conversion to Amine: The aldehyde is then converted to the target primary amine. This can be accomplished through several standard organic transformations, most commonly reductive amination.

Quantitative Data on Related Pyrazole Kinase Inhibitors

| Compound Class | Target Kinase | IC50 Value | Reference |

| Pyrazolo[3,4-b]pyridine | TBK1 | 7.1 nM (BX795) | [9] |

| 5-Amino-1H-pyrazole | p38 MAP Kinase | N/A (Lead Compound) | [4] |

| Macrocyclic Pyrazole | ASK1 | 95 nM | [1] |

| Imidazopyrazine | TAK1 | Potent Inhibition | [10] |

| N,4-di(1H-pyrazol-4-yl)pyrimidine | CDK2 | 0.005 µM (Ki) | [11] |

| Quinazoline-Pyrazole | Aurora Kinase B | 0.316 nM | [12] |

Therapeutic Applications & Preclinical Evidence

The versatile nature of the phenylpyrazole scaffold has led to its investigation across multiple therapeutic areas.

-

Oncology: Derivatives of this scaffold have shown significant promise in cancer therapy. A series of 3-(4-fluorophenyl)-1H-pyrazole compounds were evaluated as androgen receptor antagonists for the treatment of prostate cancer, with several showing potent antiproliferative activity against LNCaP cells. [13]Their ability to inhibit key kinases like CDKs and Aurora kinases directly impacts the uncontrolled cell proliferation characteristic of cancer. [11][14]Furthermore, inhibiting TAK1 can sensitize tumor cells to apoptosis, offering a potential strategy for overcoming treatment resistance. [15]

-

Inflammatory Diseases: By potently inhibiting kinases like p38 and TAK1, these compounds can block the production of inflammatory mediators. [4][15]This makes them attractive candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. One highly selective p38 inhibitor based on a 5-amino-pyrazole scaffold, RO3201195, was advanced into Phase I clinical trials. [4]

-

Neurodegenerative Disorders: Chronic inflammation and oxidative stress are implicated in neurodegenerative diseases like Alzheimer's. A series of 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key targets in Alzheimer's therapy. [16]This multi-target approach could offer significant advantages over single-target agents.

-

Antibacterial Activity: Certain pyrazole derivatives have also demonstrated notable antibacterial properties. For instance, (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one showed good activity with a MIC value of 32 μg/mL. [17]

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems for the synthesis and evaluation of the title compound scaffold.

Protocol 1: Synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack procedures for pyrazole synthesis. [6][7] A. Step 1: Synthesis of 4-fluoroacetophenone phenylhydrazone

-

To a solution of 4-fluoroacetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.05 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. The structure should be confirmed by ¹H NMR and Mass Spectrometry.

B. Step 2: Vilsmeier-Haack Cyclization

-

In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool dimethylformamide (DMF, 5.0 eq) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add the 4-fluoroacetophenone phenylhydrazone (1.0 eq) from Step 1 portion-wise to the reagent, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor progress by TLC.

-

Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.

-

The solid precipitate is collected by filtration, washed thoroughly with water, and dried.

-

Purify the crude product by recrystallization from ethanol or column chromatography to yield 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [8]Confirm structure and purity via NMR, IR, and MS analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method to assess the inhibitory activity of a compound against a target kinase.

-

Reaction Buffer Preparation: Prepare a kinase reaction buffer appropriate for the target enzyme (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in 100% DMSO. Then, dilute these solutions into the reaction buffer.

-

Assay Plate Setup: In a 96-well or 384-well plate, add the diluted compound solutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Enzyme and Substrate Addition: Add the target kinase and its specific peptide substrate to the wells.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a coupled ADP-detecting enzyme) at a concentration near its Km value.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction (e.g., by adding EDTA or a stop buffer). Detect the signal, which corresponds to substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence/luminescence assays (e.g., ADP-Glo™), read the plate on a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine scaffold represents a highly versatile and potent platform for the development of targeted therapeutics. Its well-defined synthetic pathway and established role as a kinase inhibitor make it an attractive starting point for drug discovery programs. The preclinical evidence supporting its utility in oncology, inflammation, and neurodegeneration is compelling.

Future research should focus on several key areas:

-

Selectivity Profiling: Comprehensive screening against a broad panel of kinases is essential to understand the selectivity profile of new derivatives and to minimize off-target effects.

-

Structure-Activity Relationship (SAR) Expansion: The 4-amino group provides a perfect anchor point for combinatorial chemistry to build libraries of amides, sulfonamides, and ureas, exploring the chemical space to optimize potency and selectivity for desired targets.

-

Pharmacokinetic Optimization: Further modifications to the core structure can be made to improve drug-like properties, including solubility, oral bioavailability, and metabolic stability, to generate viable clinical candidates. [4] By leveraging the foundational knowledge of this powerful scaffold, researchers are well-positioned to develop the next generation of targeted therapies for some of the most challenging human diseases.

References

-

Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Li, J., et al. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anti-cancer Drugs. Available at: [Link]

-

Goldstein, D.M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. Available at: [Link]

-

El-Gamal, M.I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

-

Liu, Y., et al. (2019). Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Tripathi, A., et al. (2015). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

-

van den Hurk, E., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Marinescu, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Available at: [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. Available at: [Link]

-

Marinescu, M., & Zalaru, C.M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, MedDocs Publishers. Available at: [Link]

-

Shetty, M.M., et al. (2025). Synthesis and pharmacological activities of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and its aldimines derivatives. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Fidan, A.N., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

-

Alam, M.R., & Kumar, S. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Chaikuad, A., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Available at: [Link]

-

Devi, N., et al. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)-1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. Neuroquantology. Available at: [Link]

-

Astuti, W., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank. Available at: [Link]

-

Shetty, M.M., et al. (2012). Synthesis and Pharmacological Activities of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

Knapp, S., et al. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C16H11FN2O | CID 700989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. meddocsonline.org [meddocsonline.org]

A Technical Guide to the Spectroscopic Characterization of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine

Introduction

In the landscape of modern drug discovery and development, pyrazole derivatives stand out as a critical class of heterocyclic compounds, renowned for their wide spectrum of biological activities.[1][2][3] Their structural elucidation is a cornerstone of medicinal chemistry, ensuring the identity, purity, and functionality of these promising therapeutic agents. This guide provides an in-depth technical overview of the spectroscopic techniques essential for the characterization of a specific pyrazole derivative: 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data, offering insights into the causality behind experimental choices and the interpretation of spectral data. The methodologies described herein are designed to be self-validating, ensuring the scientific integrity of the structural analysis.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Caption: Molecular structure of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton environments.

Experimental Protocol for NMR Spectroscopy

A standard approach for acquiring NMR spectra of pyrazole derivatives involves the following steps:[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those of the amine group.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR).[4] Standard pulse sequences are typically sufficient for ¹H and ¹³C{¹H} NMR. For more detailed structural assignments, 2D NMR experiments like COSY, HSQC, and HMBC can be employed.

¹H NMR Spectral Data (Predicted)

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyrazole C5-H | ~8.0 - 8.5 | Singlet | - | The exact chemical shift can be influenced by the substituents on the ring. |

| Amine (NH₂) | ~3.5 - 5.0 | Broad Singlet | - | This signal is exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration. |

| Phenyl (N1) H-2,6 | ~7.6 - 7.8 | Multiplet | - | Protons ortho to the pyrazole ring. |

| Phenyl (N1) H-3,4,5 | ~7.2 - 7.5 | Multiplet | - | Protons meta and para to the pyrazole ring. |

| 4-Fluorophenyl (C3) H-2',6' | ~7.5 - 7.7 | Multiplet | ~8-9 (H-F coupling may also be observed) | Protons ortho to the pyrazole ring, showing coupling to both adjacent protons and the fluorine atom. |

| 4-Fluorophenyl (C3) H-3',5' | ~7.0 - 7.2 | Multiplet | ~8-9 | Protons meta to the pyrazole ring, showing coupling to adjacent protons. |

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR chemical shifts are summarized below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrazole C3 | ~145 - 155 | Attached to the fluorophenyl group. |

| Pyrazole C4 | ~110 - 120 | Attached to the amine group. |

| Pyrazole C5 | ~135 - 145 | |

| Phenyl (N1) C1 | ~138 - 142 | Quaternary carbon attached to the pyrazole nitrogen. |

| Phenyl (N1) C2,6 | ~120 - 125 | |

| Phenyl (N1) C3,5 | ~128 - 130 | |

| Phenyl (N1) C4 | ~125 - 128 | |

| 4-Fluorophenyl (C3) C1' | ~125 - 130 (d) | Quaternary carbon attached to the pyrazole ring, may show a small C-F coupling. |

| 4-Fluorophenyl (C3) C2',6' | ~128 - 132 (d) | Shows C-F coupling. |

| 4-Fluorophenyl (C3) C3',5' | ~115 - 118 (d) | Shows a larger C-F coupling. |

| 4-Fluorophenyl (C3) C4' | ~160 - 165 (d) | Carbon directly attached to fluorine, shows a large ¹J(C-F) coupling. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum provides information about the vibrational modes of the bonds.

Experimental Protocol for IR Spectroscopy

A common and effective method for obtaining the IR spectrum of a solid sample is as follows:[1]

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3300 - 3500 | Medium | A doublet is expected for a primary amine. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | |

| C=N Stretch (Pyrazole) | 1580 - 1620 | Medium to Strong | Characteristic of the pyrazole ring.[3] |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Multiple bands are expected. |

| C-N Stretch | 1250 - 1350 | Medium to Strong | |

| C-F Stretch | 1100 - 1250 | Strong | A strong, characteristic band for the C-F bond.[5] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation and confirmation.

Experimental Protocol for Mass Spectrometry

A general procedure for the mass spectrometric analysis of a pyrazole derivative is as follows:[1]

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

Ionization: ESI is a soft ionization technique that is well-suited for polar molecules like the target compound, often resulting in a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₅H₁₃FN₄

-

Molecular Weight: 268.29 g/mol

-

Predicted Molecular Ion Peak ([M+H]⁺): m/z 269.12

Plausible Fragmentation Pathway

Caption: A plausible fragmentation pathway for 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, employing NMR, IR, and Mass Spectrometry, provides a robust framework for the structural confirmation of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine. The predicted data, grounded in the established principles of spectroscopy and supported by literature on analogous compounds, offers a reliable reference for researchers in the field. Adherence to the described protocols and a thorough understanding of the spectral interpretations are paramount for ensuring the scientific rigor required in drug discovery and development.

References

- An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing).

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC.

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.

- Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press.

- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole - MDPI.

- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI.

- Supplementary Information - The Royal Society of Chemistry.

- Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl) - SciSpace.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. connectjournals.com [connectjournals.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine, a molecule of significant interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the construction of the pyrazole core via a Knorr-type condensation, followed by regioselective formylation using the Vilsmeier-Haack reaction, and culminating in the conversion of the resulting aldehyde to the target primary amine. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a protocol, but also the underlying chemical principles and practical insights for a successful synthesis.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of pharmacologically active compounds.[1][2] Aminopyrazoles, in particular, have garnered substantial attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The strategic placement of an amino group on the pyrazole ring provides a crucial handle for further functionalization, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.[6] The target molecule, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine, incorporates a synthetically versatile amine functionality and a fluorine-substituted phenyl ring, a common feature in modern pharmaceuticals known to enhance metabolic stability and binding affinity. This guide offers a robust and reproducible pathway to this valuable building block.

Overall Synthetic Scheme

The synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine is achieved through a three-step sequence as illustrated below. The process begins with the synthesis of the pyrazole core, followed by the introduction of a formyl group, and finally, the conversion of the aldehyde to the desired amine.

Caption: Overall synthetic workflow for 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine.

Materials and Reagents

| Reagent | Purity | Supplier |

| Ethyl 4-fluoro-benzoylacetate | ≥98% | Sigma-Aldrich |

| Phenylhydrazine | ≥97% | Sigma-Aldrich |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |

| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |

| Hydroxylamine hydrochloride | ≥99% | Sigma-Aldrich |

| Sodium acetate | ≥99% | Sigma-Aldrich |

| Zinc dust | ≥98% | Sigma-Aldrich |

| Ethanol, 200 proof | ACS Grade | Fisher Scientific |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |

| Ethyl acetate | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Sodium bicarbonate, saturated solution | - | In-house prep. |

| Sodium sulfate, anhydrous | ACS Grade | Fisher Scientific |

Experimental Protocols

Step 1: Synthesis of 3-(4-fluorophenyl)-1-phenyl-5-methyl-1H-pyrazole

This initial step involves the construction of the pyrazole ring system via the Knorr pyrazole synthesis, a classic and efficient method for this purpose.[7][8] The reaction proceeds through the condensation of a 1,3-dicarbonyl compound, in this case, ethyl 4-fluoro-benzoylacetate, with a hydrazine derivative, phenylhydrazine.[9][10]

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-fluoro-benzoylacetate (1.0 eq) and phenylhydrazine (1.1 eq).

-

Add glacial acetic acid (5-10 volumes) as the solvent.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase. The disappearance of the starting materials will indicate the completion of the reaction.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into ice-cold water with stirring.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford pure 3-(4-fluorophenyl)-1-phenyl-5-methyl-1H-pyrazole as a crystalline solid.

Step 2: Synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic rings.[11][12][13] In this step, the pyrazole synthesized in Step 1 is treated with the Vilsmeier reagent, prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group at the C4 position of the pyrazole ring.[14][15][16]

Protocol:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq) and cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition. This in situ formation of the Vilsmeier reagent is exothermic.[12]

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

Dissolve the 3-(4-fluorophenyl)-1-phenyl-5-methyl-1H-pyrazole (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

-

After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C for 8-12 hours.

-

Monitor the reaction by TLC (hexanes:ethyl acetate, 7:3).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[17]

Step 3: Synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine

The final step involves the conversion of the aldehyde functional group to a primary amine. This can be achieved through a two-step sequence involving the formation of an oxime followed by its reduction.[18] The Beckmann rearrangement is a related reaction of oximes, but it typically yields amides and is not the desired pathway here.[19][20][21][22]

Protocol:

Part A: Formation of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

-

In a round-bottom flask, dissolve the 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) from Step 2 in ethanol.

-

Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into cold water.

-

The oxime will precipitate. Collect the solid by filtration, wash with water, and dry.

Part B: Reduction of the Oxime to the Amine

-

In a round-bottom flask, suspend the dried oxime (1.0 eq) in glacial acetic acid.

-

Add zinc dust (5.0 eq) portion-wise with stirring. The reaction is exothermic, so control the rate of addition to maintain a moderate temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture to remove excess zinc.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine.

Reaction Mechanisms

Knorr Pyrazole Synthesis

The Knorr synthesis proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7][8]

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt yields the aldehyde.[12]

Caption: Key steps in the Vilsmeier-Haack formylation of pyrazole.

Troubleshooting and Safety Precautions

-

Step 1: The reaction can be sluggish. Ensure adequate heating and reaction time. The product may require thorough washing to remove residual acetic acid.

-

Step 2: The Vilsmeier-Haack reaction is highly moisture-sensitive. Use anhydrous solvents and dried glassware. The addition of POCl₃ to DMF is highly exothermic and should be performed slowly at low temperatures. The work-up with ice should also be done cautiously.

-

Step 3: The reduction with zinc dust can be vigorous. Add the zinc in small portions to control the reaction rate. Ensure complete neutralization during work-up to facilitate product extraction.

-

Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phenylhydrazine is toxic and should be handled with care. Phosphorus oxychloride is corrosive and reacts violently with water.

References

-

Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved from [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Chem Help Asap. Knorr Pyrazole Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link]

- Google Patents. CS216930B2 - Method of preparation of the pyrazoles.

-

Quora. (2017, April 16). What is the mechanism of the synthesis of amines from aldehydes? Retrieved from [Link]

-

Oreate AI Blog. (2026, January 8). Transforming Aldehydes to Amines: A Journey Through Chemistry. Retrieved from [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

JOCPR. Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Retrieved from [Link]

-

Journal of the Chemical Society C. The Beckmann rearrangement of some pyrazolyl oximes. Retrieved from [Link]

-

Academia.edu. Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Retrieved from [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2025, April 16). Enamines. Retrieved from [Link]

-

Arkivoc. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

-

ResearchGate. (2023, April 11). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

MDPI. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

-

MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. Retrieved from [Link]

-

PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Wikipedia. Beckmann rearrangement. Retrieved from [Link]

-

ResearchGate. The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. Retrieved from [Link]

-

PubMed. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

-

Organic Reactions. The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Retrieved from [Link]

-

Master Organic Chemistry. Beckmann Rearrangement. Retrieved from [Link]

-

Meglumine catalyzed one-pot green synthesis of novel 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amines. Retrieved from [Link]

-

ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

Preprints.org. (2018, July 17). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. Beckmann Rearrangement. Retrieved from [Link]

-

KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

-

MDPI. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

PubChem. 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

PMC - NIH. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. Retrieved from [Link]

-

Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

-

SciELO. 1H-pyrazoles Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H. Retrieved from [Link]

-

PMC. 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]

-

Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]

-

ACS Publications. (2023, June 13). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene | Organic Letters. Retrieved from [Link]

-

Beilstein Journals. (2023, August 2). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. jk-sci.com [jk-sci.com]

- 9. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. jocpr.com [jocpr.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity [academia.edu]

- 15. arkat-usa.org [arkat-usa.org]

- 16. asianpubs.org [asianpubs.org]

- 17. 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C16H11FN2O | CID 700989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 19. The Beckmann rearrangement of some pyrazolyl oximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 20. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 21. organicreactions.org [organicreactions.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

Application of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine in kinase assays

Application Note: High-Throughput Profiling & SAR Optimization of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine in Kinase Drug Discovery

Part 1: Introduction & Core Utility

3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine (referred to herein as FPPA-4 ) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical hinge-binding fragment and a synthetic intermediate for Type I and Type II kinase inhibitors targeting the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Cyclin-Dependent Kinase (CDK) families.

While FPPA-4 exhibits modest micromolar affinity as a standalone fragment, its primary application lies in Structure-Activity Relationship (SAR) elaboration . The C4-amino group acts as a versatile vector for derivatization (e.g., into ureas or amides) to access the hydrophobic "back pocket" of the kinase, dramatically increasing potency and selectivity.

Key Applications:

-

Fragment-Based Drug Discovery (FBDD): Validation of hinge-binding modes via biophysical assays (SPR/NMR).

-

Scaffold Elaboration: Use as a starting block for high-affinity p38

inhibitors (e.g., urea derivatives similar to Doramapimod). -

Negative Control: Use of the un-derivatized amine to distinguish specific hydrophobic pocket interactions from non-specific hinge binding.

Part 2: Mechanism of Action & Signaling Context[1]

FPPA-4 targets the ATP-binding pocket of serine/threonine kinases. The pyrazole nitrogen and the exocyclic amine (or its derivatives) form hydrogen bonds with the kinase "hinge" region (e.g., Met109 in p38

Target Pathway: p38 MAPK Signaling

The p38 pathway is a central regulator of inflammatory cytokine production (TNF-

Figure 1: The p38 MAPK signaling cascade showing the intervention point of FPPA-4 scaffold-based inhibitors.

Part 3: Experimental Protocols

Protocol A: Compound Preparation & Solubility

Rationale: Aminopyrazoles are hydrophobic.[1] Proper solubilization is critical to prevent micro-aggregation, which causes false positives in kinase assays (promiscuous inhibition).

-

Stock Preparation:

-

Weigh 10 mg of FPPA-4.

-

Dissolve in 100% anhydrous DMSO to reach a concentration of 10 mM .

-

Vortex for 60 seconds; sonicate for 5 minutes if visual particulates remain.

-

Storage: Aliquot into amber glass vials (avoid plastic due to potential leaching) and store at -20°C. Stable for 6 months.

-

-

Working Solution (Assay Ready):

-

Dilute stock to 100x the final assay concentration using assay buffer (containing <1% DMSO final).

-

Critical Step: Verify solubility by measuring Absorbance at 600nm (OD600). An OD > 0.05 indicates aggregation.

-

Protocol B: TR-FRET Kinase Binding Assay (LanthaScreen™)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard fluorescence for fragments like FPPA-4 because it eliminates background interference from the compound's own autofluorescence (common in aromatic amines).

Reagents:

-

Kinase: Recombinant human p38

(10 nM final). -

Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Tracer 199).

-

Antibody: Europium-labeled anti-GST antibody (binds to the GST-tag on the kinase).

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

-

Plate Setup: Use a white, low-volume 384-well plate.

-

Compound Addition: Add 5 µL of diluted FPPA-4 (10-point dose-response, starting at 100 µM).

-

Master Mix Addition: Add 5 µL of Kinase/Antibody mixture. Incubate for 15 minutes at Room Temperature (RT).

-

Tracer Addition: Add 5 µL of Tracer 199.

-

Incubation: Incubate for 60 minutes at RT in the dark.

-

Detection: Read on a TR-FRET compatible plate reader (e.g., EnVision).

-

Excitation: 340 nm.

-

Emission 1 (Donor): 495 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Data Analysis:

Calculate the TR-FRET Ratio:

Protocol C: Surface Plasmon Resonance (SPR)

Rationale: As a fragment scaffold, FPPA-4 may have fast "on/off" rates that are missed in equilibrium assays. SPR provides real-time binding kinetics (

Instrument: Biacore 8K or T200. Chip: CM5 Sensor Chip (Carboxylated dextran).

-

Immobilization:

-

Immobilize p38

kinase via amine coupling to ~3000 RU (Response Units). -

Leave one flow cell blank as a reference surface.

-

-

Running Buffer:

-

HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20), 1% DMSO.

-

Note: DMSO concentration in running buffer must exactly match the sample buffer to avoid "bulk effect" jumps.

-

-

Injection Cycle:

-

Inject FPPA-4 at concentrations ranging from 1 µM to 200 µM.

-

Contact time: 60s; Dissociation time: 120s.

-

Flow rate: 30 µL/min.

-

-

Regeneration: Usually not required for fragments (fast dissociation). If needed, use 10 mM Glycine pH 9.5.

Part 4: Data Interpretation & SAR Strategy

The following table illustrates how FPPA-4 serves as a baseline for potency optimization.

| Compound ID | Structure Description | p38 | Binding Mode (Hypothesis) |

| FPPA-4 | Core Scaffold (Amine) | 12.5 | Hinge binder (Met109). Lacks deep pocket reach. |

| FPPA-Urea-1 | 4-amine derivatized to N-phenyl urea | 0.085 | Urea forms H-bonds with Glu71/Asp168 (DFG-out). |

| FPPA-Amide | 4-amine derivatized to Acetamide | 4.2 | Steric clash or insufficient H-bond network. |

| SB203580 | Imidazole Control | 0.050 | Standard reference. |

Troubleshooting Guide:

-

High Background/Noise: Often caused by FPPA-4 insolubility. Increase Brij-35 to 0.1% or verify DMSO tolerance of the kinase.

-

Flat Dose-Response: If IC50 > 100 µM, the fragment affinity is too low for the tracer concentration used. Lower the tracer concentration to near its

.

Part 5: Workflow Visualization

Figure 2: Integrated workflow for processing FPPA-4 from raw material to validated hit.

References

-

Dumas, J., et al. (2000). "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters. (Foundational work on phenyl-pyrazole scaffolds in kinase inhibition).

-

Goldstein, D. M., et al. (2006). "Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)..." Journal of Medicinal Chemistry. (Demonstrates the structural importance of the fluorophenyl-pyrazole motif in p38 selectivity).

-

Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." (Standard protocol for TR-FRET kinase assays).

-

Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. (Structural basis for derivatizing the amine/urea linker to access the DFG-out pocket).

Sources

Application Note & Protocol: A Comprehensive Guide to the Dissolution and Storage of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective dissolution and storage of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine. Pyrazole derivatives are a cornerstone in medicinal chemistry, serving as versatile precursors for a wide array of bioactive molecules, including potential anti-inflammatory and anticancer agents.[1][2] The integrity and reproducibility of experimental results are critically dependent on the proper handling, solubilization, and storage of this compound. This guide moves beyond simple instructions to explain the underlying physicochemical principles, offering robust, field-tested protocols and troubleshooting advice to ensure compound stability and maximize its utility in research and development settings.

Physicochemical Profile & Safety Imperatives

A foundational understanding of the compound's properties is paramount for its effective use. The structure of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine, featuring multiple aromatic rings, dictates its solubility and stability profile.

Compound Structure

Figure 1. Chemical Structure of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine.

Figure 1. Chemical Structure of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine.

Predicted Physicochemical Properties

Direct experimental data for this specific molecule is limited. The following table summarizes its identity and predicted properties based on its structure and data from analogous compounds.

| Property | Value / Prediction | Rationale & Commentary |

| Molecular Formula | C₁₅H₁₂FN₃ | - |

| Molecular Weight | 253.28 g/mol | [1][3] |

| CAS Number | 72411-53-1 | [3] |

| Appearance | Off-white to light cream or brown solid/powder. | [1][4] |

| Aqueous Solubility | Predicted to be very low at neutral pH. | The molecule is dominated by hydrophobic aromatic rings. A structurally related compound, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibits solubility of <0.3 µg/mL.[5] |

| Organic Solvent Solubility | Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble to soluble in alcohols (Ethanol, Methanol). | This is a common characteristic of pyrazole derivatives with significant aromatic substitution.[6][7] |

| Predicted Basicity (pKa) | The 4-amino group is a weak base. | The amine group can be protonated in acidic conditions to form a more soluble salt, a key strategy for aqueous dissolution.[7][8] |

Critical Safety & Handling Protocols

Substituted pyrazole amines require careful handling. Safety Data Sheets (SDS) for analogous compounds indicate potential hazards.[9][10][11]

-

Engineering Controls: Always handle the solid powder and concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[12][13]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[14]

-

Handling Solid: Avoid generating dust.[13] Use appropriate tools for weighing and transferring. In case of a spill, do not dry sweep. Carefully clean the area following established laboratory procedures for chemical spills.[13]

-

Disposal: Dispose of the compound and its containers in accordance with local, state, and federal regulations.

Solvent Selection & Systematic Solubility Assessment

The selection of an appropriate solvent is the most critical step for preparing viable stock solutions. The compound's hydrophobic nature and weakly basic amine group are the two primary factors governing this choice.

The Causality of Solvent Choice

The solubility of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine is dictated by two competing features:

-

Hydrophobicity: The presence of two phenyl rings and a fluorophenyl group creates a large, non-polar surface area, leading to poor solubility in aqueous media.

-

Basicity: The exocyclic amine at the C4 position of the pyrazole ring is a weak base.[15] In an acidic environment (pH < pKa), this amine group will become protonated, forming a cationic salt. This salt has significantly increased polarity and is therefore more soluble in aqueous solutions.[7]

This dual nature allows for two primary dissolution strategies: utilizing a potent organic solvent or manipulating pH in an aqueous system.

Recommended Solvents for Initial Screening

| Solvent Class | Recommended Solvent | Suitability & Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Primary recommendation. Excellent solvating power for a wide range of hydrophobic compounds. Biologically compatible for in vitro assays at low final concentrations (<0.5%). |

| Dimethylformamide (DMF) | A strong alternative to DMSO. Note: Higher toxicity and lower compatibility with some biological assays. | |

| Polar Protic | Ethanol (100% or 200 Proof) | Moderate solubility is expected. May require gentle heating or sonication. Useful when DMSO is not permissible. |

| Methanol | Similar to ethanol, generally a good solvent for many pyrazole derivatives.[6] | |

| Aqueous Buffer | Acidified Buffers (e.g., pH 2-4) | Viable if an organic solvent is unacceptable. Dissolution is achieved by salt formation.[8] Caution is required as the compound may precipitate if the solution is neutralized. |

Protocol: Small-Scale Solubility Determination

Before committing a large quantity of the compound, it is imperative to perform a small-scale test to confirm solubility in the chosen solvent system.

-

Preparation: Accurately weigh approximately 1-2 mg of the compound into a small, clear glass vial.

-

Initial Solvent Addition: Add a calculated volume of the selected solvent (e.g., DMSO) to achieve a high target concentration (e.g., 50-100 mM).

-

Vortexing: Cap the vial securely and vortex vigorously for 1-2 minutes.

-

Visual Inspection: Visually inspect the solution against a dark background. Look for any undissolved particulates.

-

Assisted Dissolution (If Necessary): If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but caution is advised to prevent thermal degradation.

-

Dilution & Observation: If the compound dissolves fully, perform a serial dilution with the same solvent to determine the maximum practical stock concentration. If it does not dissolve, add solvent incrementally to find the concentration at which full dissolution occurs.

Protocols for Stock Solution Preparation

The following protocols provide step-by-step instructions for preparing both organic and aqueous stock solutions.

Workflow for Selecting a Dissolution Protocol

This diagram outlines the decision-making process for choosing the appropriate protocol based on experimental requirements.

Caption: Decision workflow for selecting the appropriate dissolution protocol.

Protocol: Preparation of Organic Stock Solution (e.g., 50 mM in DMSO)

-

Calculation: Determine the mass of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine required. For 1 mL of a 50 mM stock solution (MW = 253.28 g/mol ): Mass = 0.050 mol/L * 0.001 L * 253.28 g/mol = 0.01266 g = 12.66 mg

-

Weighing: Accurately weigh the calculated mass of the solid compound into an appropriate-sized amber glass vial or a microcentrifuge tube wrapped in aluminum foil.

-

Solvent Addition: Using a calibrated pipette, add the calculated volume (e.g., 1 mL) of high-purity, anhydrous DMSO.

-

Dissolution: Cap the vial securely and vortex until the solid is fully dissolved. If needed, use a sonicator bath for 5-10 minutes.

-

Verification: Visually confirm that no solid particles remain. The solution should be clear.

-

Storage: Store the stock solution as recommended in Section 4.0.

Protocol: Preparation of Aqueous Stock Solution (pH-Dependent)

This protocol leverages the basicity of the amine group to achieve dissolution.

-

Weighing: Accurately weigh the desired mass of the compound into a glass vial.

-

Slurry Formation: Add a portion (e.g., 80%) of the final desired volume of purified water (e.g., 800 µL for a final volume of 1 mL). The compound will not dissolve and will form a slurry.

-

Acidification: While vortexing or stirring continuously, add 1M HCl dropwise (e.g., 1-2 µL at a time).

-

Observation: Continue adding acid slowly and pause after each addition to allow time for dissolution. The solid should begin to dissolve as the pH drops and the amine group is protonated.

-

Endpoint: Stop adding acid as soon as the solution becomes completely clear.

-

Final Volume & pH Check: Add purified water to reach the final desired volume. If the application is sensitive to pH, measure the final pH of the stock solution.

-

Caution: Be aware that diluting this acidic stock solution into a neutral buffer (e.g., PBS pH 7.4) may cause the compound to precipitate out of solution if the final concentration exceeds its solubility limit at that neutral pH.

Long-Term Storage & Stability Management

Proper storage is crucial to prevent degradation and ensure the compound's activity is maintained over time. The primary risks to pyrazole derivatives are oxidation, photodegradation, and, to a lesser extent, hydrolysis.[7][16]

Logic for Determining Storage Conditions

Caption: Flowchart for determining optimal storage conditions.

Recommended Storage Conditions

| Form | Temperature | Container | Atmosphere | Duration | Rationale |

| Solid | -20°C | Tightly sealed amber glass vial | Inert gas (Argon/Nitrogen) overlay is ideal; use of a desiccant is essential.[16] | Years | Minimizes oxidation and photodegradation. Prevents moisture uptake.[16] |

| Solution in DMSO | -20°C or -80°C | Tightly sealed amber vials or cryovials | Standard air | Months to >1 Year | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound. |

| Aqueous Solution | -20°C | Tightly sealed cryovials | Standard air | Weeks to Months | Aqueous solutions are generally less stable. Prone to potential hydrolysis over long periods and precipitation upon thawing. Use as fresh as possible. |

Protocol: Quality Control for Stored Solutions

To ensure the integrity of a stock solution after prolonged storage, a simple quality control check is recommended.

-

Thaw: Thaw a single aliquot of the stock solution completely and vortex gently.

-

Visual Inspection: Check for any signs of precipitation or color change. A yellow or brown discoloration may indicate oxidation.[16]

-

TLC Analysis (Optional): Spot the stored sample alongside a freshly prepared solution (if available) on a TLC plate. Develop the plate in an appropriate solvent system. The appearance of new spots in the stored sample lane indicates degradation.[16]

-

LC-MS/HPLC Analysis (Recommended): For quantitative assessment, analyze the stored solution by LC-MS or HPLC. Compare the peak area and purity profile to the initial analysis or a freshly prepared standard.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Compound will not dissolve in organic solvent. | Concentration is above the solubility limit. Insufficient mixing. | Add more solvent to decrease the concentration. Use a combination of vortexing and sonication for an extended period (15-30 min).[6] |

| Precipitate forms when aqueous stock is diluted into neutral buffer. | The neutral pH of the buffer deprotonates the amine, causing the less soluble free base to crash out of solution. | Decrease the final concentration of the compound. Add a small amount of organic co-solvent (e.g., DMSO) to the final buffer if the experiment allows. Lower the pH of the final working buffer slightly. |

| Solution turns yellow or brown over time. | Oxidation of the amine group.[16] | Discard the solution. Prepare fresh stock. For prevention, overlay stock solutions with an inert gas (argon/nitrogen) before sealing and freezing. Ensure storage is protected from light.[16] |

| Inconsistent results from older stock solutions. | Compound degradation or tautomerization in solution.[16] | Discard the old stock solution and prepare a fresh one from solid material. Perform a QC check (Section 4.3) to validate the integrity of the stored solution before use. |

References

- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

- BenchChem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.

- MilliporeSigma. (2026). Safety Data Sheet.

- CymitQuimica. (2024). Safety Data Sheet.

- Enamine. (n.d.). Safety Data Sheet.

- IJNRD.org. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.

- Fisher Scientific. (2023). Safety Data Sheet.

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

- Chem-Impex. (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

- PubChem. (n.d.). 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

- Apollo Scientific. (n.d.). 3-(3-Fluorophenyl)-1H-pyrazol-5-amine.

- BenchChem. (n.d.). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine.

- Chem-Impex. (n.d.). (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol.

- SynQuest Laboratories. (n.d.). 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine.

- XiXisys. (n.d.). GHS SDS for 1-(4-FLUOROPHENYL)-3-(3-METHYLPHENYL)-1H-PYRAZOL-5-AMINE.

- Ossila. (2023). Safety Data Sheet for 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine|19652-14-3 [benchchem.com]

- 3. CAS 72411-53-1 | 3H30-3-0F | MDL MFCD04122771 | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | SynQuest Laboratories [synquestlabs.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C16H11FN2O | CID 700989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 618098-17-2 Name: 1-(4-FLUOROPHENYL)-3-(3-METHYLPHENYL)-1H-PYRAZOL-5-AMINE [xixisys.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.nl [fishersci.nl]

- 15. ijnrd.org [ijnrd.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine

Introduction

Welcome to the technical support center for the synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important pyrazole derivative. Pyrazoles are a critical heterocyclic motif in medicinal chemistry, and successful synthesis is paramount for advancing research.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Consistently Low or No Product Yield

Question: My reaction to synthesize 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine is resulting in a very low yield, or in some cases, no desired product at all. What are the potential causes and how can I resolve this?

Answer: Low or no yield is a common but surmountable issue in pyrazole synthesis. The problem can typically be traced back to one of three areas: reactant integrity, reaction conditions, or the reaction stalling at an intermediate stage.[4]

1. Reactant Quality and Stoichiometry:

-

Purity of Starting Materials: The synthesis of this aminopyrazole often proceeds via a multicomponent reaction, for instance, using 4-fluorophenylacetonitrile, a C1 source (like dimethylformamide), and phenylhydrazine.[5][6] Ensure the 4-fluorophenylacetonitrile is free from impurities and that the phenylhydrazine has not oxidized (it should be a pale yellow liquid or solid; significant darkening indicates degradation).

-

Base Integrity: If using a base like sodium ethoxide, it's crucial to prepare it fresh or use a recently purchased, properly stored batch to ensure its activity for the initial deprotonation step.[5]

2. Reaction Conditions:

-

Temperature Control: The initial deprotonation of the active methylene group in 4-fluorophenylacetonitrile is often exothermic and best performed at low temperatures (e.g., in an ice bath) to prevent side reactions.[5] Subsequent cyclization may require heating, but excessive temperatures can lead to decomposition.[7] Systematically screen temperatures (e.g., room temperature, 60 °C, reflux) to find the optimal balance.[8]

-

Solvent Choice: The solvent plays a critical role. Ethanol is commonly used, but its solubility characteristics for all reactants and intermediates are key.[5][9] If reactants are not fully dissolved, the reaction will be inefficient. Consider screening other solvents like DMF, DMSO, or PEG-400, which has been shown to be an effective medium for pyrazole synthesis.[10][11][12]

3. Stalled Intermediates:

-

Incomplete Cyclization: The reaction proceeds through several intermediates. It's possible for the reaction to stall after the initial condensation but before the final intramolecular cyclization.[5][13] Monitoring the reaction via Thin Layer Chromatography (TLC) or LC-MS is essential to track the consumption of starting materials and the appearance of intermediates versus the final product.[4]

Below is a logical workflow to diagnose and address low yield issues.

Issue 2: Significant Side Product Formation

Question: My analysis (TLC, LC-MS) shows multiple spots/peaks besides my desired product. What are these side products, and how can I prevent their formation?

Answer: Side product formation is often related to the reactivity of the starting materials and intermediates. In the context of aminopyrazole synthesis, two common issues are premature reactions and the formation of stable, non-cyclized intermediates.

-

Hydrazone Formation: If your synthesis involves an aldehyde-equivalent C1 source reacting with phenylhydrazine, a very common side reaction is the rapid formation of the corresponding phenylhydrazone.[5] This can sometimes precipitate from the reaction mixture, consuming the hydrazine and preventing it from participating in the main pyrazole-forming pathway.

-

Solution: Alter the order of addition. A successful strategy is to first react the active methylene compound (4-fluorophenylacetonitrile) with a base to form the anion, then add the aldehyde or other C1 source, and only then add the phenylhydrazine.[5] This ensures the initial Knoevenagel-type condensation occurs before the hydrazine is introduced.

-

-

Pyrazoline Intermediate: The reaction between an α,β-unsaturated intermediate and a hydrazine can first form a pyrazoline, which must then be oxidized to the aromatic pyrazole.[14][15] If the oxidation step is inefficient, the pyrazoline will persist as a major side product.

Issue 3: Difficulty in Product Purification

Question: I'm struggling to isolate a pure sample of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine from the crude reaction mixture. What purification techniques are most effective?

Answer: Purification can be challenging due to the presence of unreacted starting materials, polar intermediates, or closely related side products.[4] A two-pronged approach of crystallization and chromatography is usually effective.

-

Crystallization: This is the most effective method if the crude product is a solid and a suitable solvent system can be found.[4][14]

-

Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate) to find one in which your product has high solubility at elevated temperatures but low solubility at room or lower temperatures.

-

Procedure: Dissolve the crude material in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

-

-

Column Chromatography: If crystallization is ineffective or fails to remove all impurities, silica gel column chromatography is the next step.

-

Solvent System (Eluent) Selection: Use TLC to determine an appropriate eluent. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). Adjust the ratio until the desired product has an Rf value of approximately 0.25-0.35.

-

Procedure: Prepare a silica gel slurry and pack the column. Carefully load the crude product (adsorbed onto a small amount of silica for best results) and elute with the chosen solvent system. Collect fractions and analyze them by TLC to isolate the pure product.

-

| Technique | Pros | Cons | Best For |

| Recrystallization | Highly effective for purity, scalable, cost-effective. | Requires a suitable solvent, potential for product loss in mother liquor. | Purifying solid crude products where impurities have different solubility profiles.[4] |

| Column Chromatography | Excellent separation of closely related compounds. | Can be time-consuming, requires larger solvent volumes. | Isolating products from complex mixtures or when crystallization fails.[15] |

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine?

A1: A robust and common method is a three-component reaction involving an active methylene nitrile, a C1 source, and a hydrazine.[2][5] Specifically, the reaction of 4-fluorophenylacetonitrile, phenylhydrazine, and a source for the C4 carbon of the pyrazole ring (which will become the amine-bearing carbon) is a direct approach. One established method is the Vilsmeier-Haack reaction, where a phenylhydrazone is treated with a Vilsmeier reagent (DMF/POCl₃) to form a pyrazole-4-carbaldehyde, which can then be converted to the amine.[6][16][17] An alternative is a one-pot reaction where the active methylene nitrile is first deprotonated, followed by reaction with an orthoformate or similar C1 synthon, and finally cyclization with phenylhydrazine.[5]

Q2: Can you outline the general reaction mechanism?

A2: Certainly. The mechanism for the three-component synthesis proceeds through several key steps, as illustrated below. This pathway involves an initial base-catalyzed condensation followed by an intramolecular cyclization and subsequent tautomerization to yield the final aromatic aminopyrazole.

Q3: How do I confirm the structure and purity of the final product?

A3: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the core structure. You should be able to identify distinct signals for the protons on the phenyl and fluorophenyl rings, as well as the pyrazole ring proton and the amine (-NH₂) protons. 2D NMR techniques like NOESY can be used to confirm regiochemistry if there is any doubt.[8]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for the expected formula (C₁₅H₁₂FN₃). High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.[18]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic peaks for N-H stretching of the amine group (typically a doublet around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings, C=C and C=N stretching in the fingerprint region, and a strong C-F bond stretch (around 1200-1240 cm⁻¹).[15]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound by showing a single, sharp peak under various conditions.

Experimental Protocol: Three-Component Synthesis

This is a general protocol and may require optimization for your specific laboratory conditions.

Materials:

-

4-fluorophenylacetonitrile

-

Phenylhydrazine

-

Triethyl orthoformate

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-